

Isolating Ceratamine B: A Technical Guide for Natural Product Researchers

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Compound of Interest		
Compound Name:	Ceratamine B	
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This whitepaper provides a detailed technical overview of the isolation and characterization of **Ceratamine B**, a novel antimitotic heterocyclic alkaloid, from the marine sponge Pseudoceratina sp. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery and oncology.

Ceratamine B, along with its analogue Ceratamine A, was first identified in a bioassay-guided fractionation of an extract from Pseudoceratina sp., collected in Papua New Guinea.[1][2] These compounds exhibit significant antimitotic activity, arresting human breast cancer MCF-7 cells in mitosis.[2][3] The unique imidazo[4,5,d]azepine core of ceratamines presents a novel pharmacophore with potential for development as an anticancer therapeutic.[3]

Quantitative Data Summary

The bioassay-guided fractionation process yielded two primary active compounds, Ceratamine A and **Ceratamine B**. The following table summarizes the key quantitative data associated with their activity.



Compound	Molecular Formula	Molecular Weight	IC50 (Antimitotic Assay)
Ceratamine A	C17H16Br2N4O2	468.1 g/mol	10 μg/mL
Ceratamine B	C17H16Br2N4O2	482.1 g/mol	10 μg/mL

Table 1: Physicochemical and Bioactivity Data for Ceratamines A and B.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of **Ceratamine B** from Pseudoceratina sp..

Extraction

- Specimen Collection and Preparation: Specimens of Pseudoceratina sp. were collected from marine environments in Papua New Guinea. The collected sponge material was frozen immediately and lyophilized to remove water.
- Solvent Extraction: The dried sponge material was exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract was then concentrated under reduced pressure to yield a dark, viscous residue.

Bioassay-Guided Fractionation

- Solvent Partitioning: The crude MeOH extract was subjected to solvent-solvent partitioning.
 The extract was suspended in water and sequentially partitioned with n-hexane,
 dichloromethane (CH2Cl2), and n-butanol (n-BuOH).
- Activity Tracking: Each of the resulting fractions (n-hexane, CH2Cl2, n-BuOH, and aqueous)
 was tested for its ability to arrest MCF-7 human breast cancer cells in mitosis. The antimitotic
 activity was found to be concentrated in the CH2Cl2 fraction.
- Column Chromatography: The active CH2Cl2 fraction was subjected to column chromatography over silica gel. A step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc), was used for elution.



• Further Purification: Fractions exhibiting antimitotic activity were pooled and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A gradient of acetonitrile (ACN) in water was employed to yield pure Ceratamine A and **Ceratamine B**.

Structure Elucidation

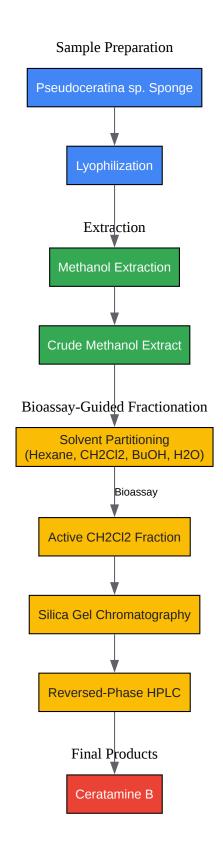
The structures of Ceratamine A and B were determined through extensive spectroscopic analysis, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments were conducted to establish the connectivity of atoms.
- High-Resolution Mass Spectrometry (HRMS): This was used to determine the exact molecular formula.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the isolation of **Ceratamine B** and its proposed mechanism of action.

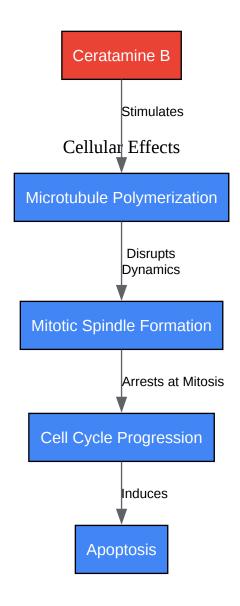




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Caption: Bioassay-guided isolation workflow for **Ceratamine B**.





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Caption: Mechanism of antimitotic action of Ceratamine B.

Biological Activity and Mechanism of Action

Ceratamines exert their antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other antimitotic agents that destabilize microtubules, the ceratamines stimulate their polymerization. This leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in mitosis and ultimately inducing apoptosis in cancer cells. This mechanism of action, involving the disruption of microtubule dynamics, is a



cornerstone of many successful cancer chemotherapeutics. The simple, achiral structures of the ceratamines make them particularly attractive as lead compounds for drug development.

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References

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